REACTION_SMILES
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[ClH:16].[OH:1][c:2]1[s:3][c:4]([CH2:8][CH2:9][Cl:10])[c:5]([CH3:7])[n:6]1.[P:11]([Cl:12])([Cl:13])([Cl:14])=[O:15]>>[c:2]1([Cl:13])[s:3][c:4]([CH2:8][CH2:9][Cl:10])[c:5]([CH3:7])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(O)sc1CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1nc(Cl)sc1CCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |